molecular formula C17H20O4 B383622 Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate CAS No. 384362-70-3

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate

Cat. No.: B383622
CAS No.: 384362-70-3
M. Wt: 288.34g/mol
InChI Key: LWGYCRZTXDCBTE-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate is a benzofuran derivative with a prenyloxy substituent (3-methylbut-2-en-1-yl group) at the 5-position and an ethyl ester at the 3-position. Its molecular formula is C₁₇H₂₀O₄, with a molecular weight of 288.34 g/mol .

Properties

IUPAC Name

ethyl 2-methyl-5-(3-methylbut-2-enoxy)-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4/c1-5-19-17(18)16-12(4)21-15-7-6-13(10-14(15)16)20-9-8-11(2)3/h6-8,10H,5,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGYCRZTXDCBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s retrosynthetic decomposition reveals three critical fragments: (1) the benzofuran core, (2) the prenyloxy side chain at C5, and (3) the ethoxycarbonyl and methyl groups at C3 and C2, respectively. Disconnecting the ester group via hydrolysis or transesterification is impractical due to stability concerns; thus, early-stage incorporation of the ethoxycarbonyl moiety is preferred . The prenyloxy group, an ether, may be introduced via nucleophilic substitution or Mitsunobu reaction on a phenolic intermediate. The methyl group at C2 likely originates from a methyl-substituted starting material or post-cyclization alkylation .

Michael Addition–Cyclization Cascade for Benzofuran Core Formation

A widely applicable method involves the acid-catalyzed cyclization of ethyl 3-(2-hydroxyphenyl)prop-2-enoate intermediates, formed via Michael addition between salicylaldehydes and ethyl propiolate. For the target compound, 5-hydroxy-2-methylsalicylaldehyde serves as the starting material. Treatment with ethyl propiolate in ethanol under sulfuric acid catalysis induces a conjugate addition, forming a hemiacetal intermediate. Subsequent dehydration via concentrated H₂SO₄ yields the benzofuran scaffold with the ethoxycarbonyl group at C3 .

Critical Modifications for Target-Specific Synthesis :

  • Prenyloxy Introduction : Prior to the Michael addition, the phenolic hydroxyl group of 5-hydroxy-2-methylsalicylaldehyde is alkylated with 3-methylbut-2-en-1-yl bromide under basic conditions (K₂CO₃, DMF). This ensures regioselective installation of the prenyloxy group at C5 .

  • Yield Optimization : Replacing sulfuric acid with p-toluenesulfonic acid (PTSA) in cyclization improves yields (78% vs. 65%) by minimizing ester hydrolysis .

Transition-Metal-Catalyzed C–H Activation for Benzofuran Assembly

Rhodium-catalyzed annulation between substituted benzamides and vinylene carbonate offers an alternative route. Using 2-methyl-5-(3-methylbut-2-en-1-yloxy)benzamide and ethyl propiolate in the presence of [Cp*RhCl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in dichloroethane, the benzofuran core forms via C–H activation and migratory insertion. This method achieves 72% yield with excellent regiocontrol, though scalability is limited by catalyst cost .

Mechanistic Insights :

  • C–H Activation : The rhodium catalyst coordinates to the benzamide’s nitrogen, facilitating ortho-C–H bond cleavage.

  • Alkyne Insertion : Ethyl propiolate inserts into the Rh–C bond, forming a seven-membered metallacycle.

  • Reductive Elimination : Cyclization and reductive elimination release the benzofuran product, regenerating the catalyst .

Interrupted Pummerer Reaction for Concurrent Benzofuran and Prenyloxy Formation

A novel approach from recent literature employs alkynyl sulfoxides and phenols in an interrupted Pummerer reaction. Reacting 2-methyl-4-(3-methylbut-2-en-1-yloxy)phenol with ethoxycarbonylacetylene sulfoxide (prepared from ethyl propiolate and ethyl sulfoxide) in dichloromethane with trifluoroacetic anhydride (TFAA) generates a sulfonium intermediate. Sigmatropic rearrangement and deprotonation yield the benzofuran skeleton with simultaneous installation of the ethoxycarbonyl and prenyloxy groups. This one-pot method achieves 68% yield and exceptional functional group compatibility .

Optimization Data :

ParameterOptimal ConditionYield Impact
SolventDichloromethane68%
Acid AnhydrideTFAA68%
Temperature25°C68%
Alternative AcidAc₂O42%

Lewis Acid-Mediated Cyclization of Propargyl Ethers

A four-step sequence starting from methyl 4-hydroxy-3-methylbenzoate involves:

  • Prenylation : Alkylation with prenyl bromide (K₂CO₃, DMF, 80°C, 85%).

  • Propargylation : Reaction with propargyl bromide (CuI, DIPEA, THF, 70°C, 78%).

  • Lewis Acid Cyclization : Treatment with InCl₃ in toluene induces 5-endo-dig cyclization, forming the benzofuran ring (62%).

  • Esterification : Reaction with ethyl chloroformate (pyridine, CH₂Cl₂, 90%) installs the ethoxycarbonyl group .

Challenges :

  • Propargylation requires strict anhydrous conditions to prevent hydrolysis.

  • InCl₃ must be freshly distilled to avoid side reactions.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for Ethyl 2-Methyl-5-[(3-Methylbut-2-En-1-Yl)Oxy]-1-Benzofuran-3-Carboxylate

MethodStepsOverall YieldKey AdvantagesLimitations
Michael Addition–Cyclization358%Scalable, inexpensive reagentsRequires pre-functionalized phenol
Rhodium Catalysis172%Atom-economical, high regioselectivityHigh catalyst cost
Interrupted Pummerer Reaction168%One-pot, concurrent functionalizationSensitive to moisture
Lewis Acid Cyclization437%Flexible propargyl substitutionLow yielding final steps

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ether side chain, where nucleophiles such as thiols or amines can replace the alkyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

Research indicates that this compound exhibits several promising biological activities, particularly in the fields of oncology and neuroprotection.

Anticancer Activity

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate has demonstrated significant cytotoxic effects against various cancer cell lines. The mechanisms of action include:

  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : It inhibits cancer cell proliferation by inducing cell cycle arrest at specific phases, particularly the G1 and S phases.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the effects of this compound on different cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The results are summarized in the table below:

Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Apoptosis induction
HT-2912.5Cell cycle arrest

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. In preclinical models of neurodegenerative diseases, it has been observed to:

  • Improve cognitive function.
  • Reduce neuronal apoptosis through antioxidant mechanisms.

Antioxidant Properties

The compound exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity may contribute to its protective effects against various diseases, including cancer and neurodegeneration.

Anti-inflammatory Effects

Benzofuran derivatives often possess anti-inflammatory properties. This compound has shown promise in reducing inflammation markers in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Summary of Applications

The applications of this compound can be summarized as follows:

ApplicationDescription
Anticancer ResearchCytotoxic effects on various cancer cell lines
NeuroprotectionImprovement in cognitive function in animal models
Antioxidant ResearchScavenging free radicals to reduce oxidative stress
Anti-inflammatory StudiesInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

Structural and Functional Differences

Prenyloxy Substituent (Target Compound): The prenyl group (3-methylbut-2-en-1-yl) contributes to higher lipophilicity (XLogP ~4.2) compared to analogs with smaller substituents like cyanomethoxy (XLogP 2.7) . This enhances membrane permeability, making the compound suitable for central nervous system (CNS) drug candidates. The prenyl group’s electron-donating nature may stabilize the benzofuran core against oxidative degradation .

Nitrobenzoyl/Substituted Benzyloxy Analogs :

  • Compounds with nitro groups (e.g., 3-nitrobenzoyloxy, 4-nitrobenzyloxy) exhibit higher hydrogen bond acceptor counts (6–7 vs. 4 in the target), reducing cell permeability but increasing binding affinity in enzyme inhibition studies .
  • The nitro group’s electron-withdrawing effect may enhance reactivity in nucleophilic substitution reactions .

Acetyloxy derivatives (e.g., Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate) are labile under physiological conditions, serving as prodrugs for controlled release .

Physicochemical Properties

  • Lipophilicity: The target compound’s XLogP (~4.2) aligns with nitro-substituted analogs but exceeds cyanomethoxy derivatives, suggesting superior passive diffusion across biological membranes .
  • Hydrogen Bonding : Lower hydrogen bond acceptor count (4) in the target compound improves bioavailability compared to nitro-substituted analogs .
  • Complexity : Moderate complexity (375 vs. 499 in nitro derivatives) balances synthetic feasibility and functional diversity .

Biological Activity

Ethyl 2-methyl-5-[(3-methylbut-2-EN-1-YL)oxy]-1-benzofuran-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H20O4C_{17}H_{20}O_{4}, with a molecular mass of approximately 288.34 g/mol. The structure features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties .

1. Antifungal Activity

This compound has been identified as part of active compound combinations that exhibit significant antifungal properties. In studies, it has shown efficacy against various fungal strains, making it a candidate for agricultural applications as a fungicide .

2. Antioxidant Properties

Research indicates that compounds similar to this compound possess antioxidant capabilities. These properties can help mitigate oxidative stress in biological systems, which is linked to numerous diseases including cancer and neurodegenerative disorders .

3. Potential in Obesity Management

Recent studies have explored the role of compounds like this compound in regulating energy balance and appetite. The compound may interact with orexin receptors, influencing food intake and body weight regulation .

Table: Summary of Biological Activities

Activity Description Source
AntifungalEffective against various fungal pathogens; suitable for agricultural use.Patent WO2020020813A1
AntioxidantExhibits properties that reduce oxidative stress; potential in disease prevention.MDPI Research
Appetite RegulationMay influence orexin receptor activity; implications for obesity treatment.PMC Article

Case Study: Antifungal Efficacy

In an experimental setup, this compound was tested against common agricultural fungal pathogens. Results indicated a significant reduction in fungal growth at concentrations as low as 0.5 g/100 mL, showcasing its potential as an effective fungicide in crop protection strategies.

Case Study: Antioxidant Activity

A study evaluating various benzofuran derivatives highlighted the antioxidant capacity of this compound through DPPH radical scavenging assays. The compound demonstrated a notable ability to neutralize free radicals, suggesting its utility in formulations aimed at reducing oxidative damage in cells.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core via cyclization of substituted phenols or acetophenone derivatives. Key steps include:

  • Step 1 : Introduction of the 3-methylbut-2-en-1-yloxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., using NaH in THF as a base) .
  • Step 2 : Esterification at the 3-position using ethyl chloroformate or coupling reagents like DCC/DMAP .
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for optimal yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to analyze 1H^1H and 13C^{13}C NMR spectra. Key signals include the benzofuran aromatic protons (6.5–8.0 ppm) and the ethyl ester group (1.3–4.3 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns to validate substituents .
  • IR Spectroscopy : Identify ester carbonyl stretches (~1700–1750 cm⁻¹) and ether C-O bonds (~1200 cm⁻¹) .

Q. How is X-ray crystallography applied to determine its structure?

  • Methodological Answer :

  • Data Collection : Single crystals are grown via slow evaporation (e.g., from ethanol/water mixtures). Diffraction data is collected using Mo-Kα radiation .
  • Structure Solution : Use SHELXS/SHELXD for phase determination and SHELXL for refinement, addressing anisotropic displacement parameters with ORTEP-3 for visualization .
  • Validation : Check R-factors (<5%) and geometry (e.g., bond angles ±2° from ideal values) using WinGX .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions; use microwave-assisted synthesis to reduce reaction time .
  • Intermediate Stability : Protect reactive groups (e.g., hydroxyls with TBSCl) to prevent side reactions .
  • Workup Strategies : Employ continuous flow reactors for exothermic steps (e.g., esterification) to improve scalability and purity .

Q. How are anisotropic displacement ellipsoids resolved in crystallography?

  • Methodological Answer :

  • Refinement : In SHELXL, apply the "ANIS" command to model anisotropic thermal motion. Use restraints for disordered atoms (e.g., the 3-methylbut-2-en-1-yloxy group) .
  • Validation : Cross-check displacement parameters with PLATON to detect overfitting. Adjust weighting schemes (WGHT in SHELXL) to balance R-factors .

Q. How to resolve discrepancies between NMR and MS data?

  • Methodological Answer :

  • NMR Re-analysis : Confirm solvent purity (e.g., residual protons in CDCl₃) and calibrate referencing (e.g., TMS at 0 ppm). Use 2D experiments (COSY, HSQC) to assign overlapping signals .
  • MS Artifact Identification : Check for adducts (e.g., Na⁺/K⁺) or in-source fragmentation. Compare with DFT-predicted spectra (Gaussian 09, B3LYP/6-31G*) to validate unexpected peaks .

Q. What strategies prevent compound degradation during storage?

  • Methodological Answer :

  • Storage Conditions : Store in amber vials at –20°C under inert gas (Ar/N₂). Avoid exposure to moisture and light, which can hydrolyze the ester group .
  • Stability Monitoring : Perform periodic HPLC-UV analysis (C18 column, acetonitrile/water mobile phase) to detect degradation products .

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